molecular formula C27H30O7 B580816 5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone CAS No. 1246926-08-8

5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone

Cat. No.: B580816
CAS No.: 1246926-08-8
M. Wt: 466.53
InChI Key: OAZONEZZBRWOEP-UHFFFAOYSA-N
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Description

5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone: is a natural flavonoid compound found in the herbs of Dodonaea viscosa. It is known for its yellow powder appearance and has a molecular formula of C27H30O7 with a molecular weight of 466.53 g/mol . This compound is part of the flavonoid family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone involves several steps, including the use of various reagents and catalysts.

Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from natural sources, such as the herbs of Dodonaea viscosa. The extraction process involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Chemical Reactions Analysis

Types of Reactions: 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

  • 5,7,4’-Trihydroxy-3,6-dimethoxy-3-prenylflavone
  • 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone
  • 3’,4’,5,7-tetrahydroxy-3-methoxyflavone

Comparison: 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone is unique due to its specific prenylation pattern, which may contribute to its distinct biological activities. Compared to other similar flavonoids, it exhibits a broader range of biological activities and potential therapeutic applications .

Biological Activity

5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone is a flavonoid compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H14O7
  • Molecular Weight : 330.29 g/mol
  • CAS Number : 1246926-08-8
  • Density : 1.6 g/cm³
  • Boiling Point : 630.4 °C at 760 mmHg

Antioxidant Activity

Flavonoids are recognized for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases.

StudyMethodFindings
DPPH AssayDemonstrated effective scavenging of DPPH radicals with an IC50 value indicating strong antioxidant potential.
ABTS AssayShowed high radical cation scavenging activity, comparable to standard antioxidants.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

StudyMethodFindings
Cell CultureReduced levels of TNF-alpha and IL-6 in macrophages stimulated by LPS.
Animal ModelDecreased paw edema in carrageenan-induced inflammation models.

Anticancer Properties

Recent studies suggest that this flavonoid may have anticancer effects, particularly in breast cancer cells. It acts as an aromatase inhibitor, which is vital for estrogen-dependent cancers.

StudyMethodFindings
Molecular DockingIdentified as a potent inhibitor of aromatase (CYP19A1), suggesting potential use in breast cancer prevention.
In Vivo StudiesInduced apoptosis in cancer cell lines and inhibited tumor growth in xenograft models.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant enzymes.
  • Inhibition of Inflammatory Pathways : Blocking NF-kB signaling pathways that lead to the expression of inflammatory mediators.
  • Modulation of Cell Cycle : Inducing cell cycle arrest in cancer cells through upregulation of p53 and downregulation of cyclins.

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory diseases, administration of the compound led to marked reductions in inflammatory markers (CRP and ESR) after three months of treatment.

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O7/c1-14(2)7-9-16-11-18(12-17(22(16)29)10-8-15(3)4)25-27(33-6)24(31)21-20(34-25)13-19(28)26(32-5)23(21)30/h7-8,11-13,28-30H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZONEZZBRWOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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